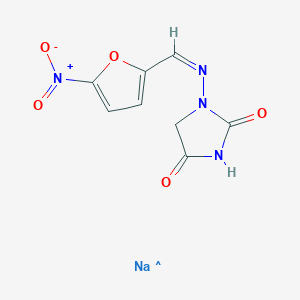
CID 87124108
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitrofurantoin sodium is an antibacterial medication belonging to the nitrofuran class. It is primarily used to treat urinary tract infections. Nitrofurantoin sodium works by inhibiting bacterial growth and is effective against a broad spectrum of bacteria. It is particularly valued for its ability to treat uncomplicated urinary tract infections.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nitrofurantoin sodium can be synthesized through a series of chemical reactions involving the nitration of furan derivatives. The process typically involves the following steps:
Nitration of Furan: Furan is nitrated using a mixture of nitric acid and sulfuric acid to produce 5-nitrofuran.
Condensation Reaction: The 5-nitrofuran is then condensed with hydantoin in the presence of a base such as sodium hydroxide to form nitrofurantoin.
Formation of Sodium Salt: Finally, nitrofurantoin is reacted with sodium hydroxide to form nitrofurantoin sodium.
Industrial Production Methods
Industrial production of nitrofurantoin sodium follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large quantities of furan are nitrated using industrial-grade nitric and sulfuric acids.
Continuous Condensation: The nitrated furan is continuously fed into reactors containing hydantoin and sodium hydroxide.
Purification and Crystallization: The resulting nitrofurantoin sodium is purified through crystallization and filtration processes to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Nitrofurantoin sodium undergoes several types of chemical reactions, including:
Oxidation: Nitrofurantoin sodium can be oxidized to form various oxidative products.
Reduction: It can be reduced by bacterial nitroreductases to form electrophilic intermediates.
Substitution: Nitrofurantoin sodium can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction is typically carried out by bacterial enzymes or chemical reductants like sodium dithionite.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation Products: Various oxidative derivatives of nitrofurantoin.
Reduction Products: Electrophilic intermediates that inhibit bacterial processes.
Substitution Products: Derivatives with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
Nitrofurantoin sodium has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of nitrofuran chemistry and reactivity.
Biology: Employed in research on bacterial resistance mechanisms and enzyme interactions.
Medicine: Extensively studied for its efficacy in treating urinary tract infections and its pharmacokinetics.
Industry: Used in the development of antibacterial coatings and materials.
Wirkmechanismus
Nitrofurantoin sodium exerts its antibacterial effects through multiple mechanisms:
Conversion by Bacterial Enzymes: It is converted by bacterial nitroreductases into reactive intermediates.
Inhibition of Bacterial Processes: These intermediates inhibit the citric acid cycle and the synthesis of DNA, RNA, and proteins.
Multiple Targets: The broad mechanism of action targets various bacterial processes, reducing the likelihood of resistance development.
Vergleich Mit ähnlichen Verbindungen
Nitrofurantoin sodium is compared with other nitrofuran compounds such as:
Nitrofurazone: Used for topical infections and urinary catheter coatings.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
Furaltadone: Another nitrofuran with similar antibacterial properties.
Uniqueness
Nitrofurantoin sodium is unique due to its:
Broad Spectrum: Effective against a wide range of bacteria.
Low Resistance Development: Multiple targets reduce the likelihood of bacterial resistance.
Specific Use: Primarily used for urinary tract infections, making it a specialized treatment option.
Eigenschaften
Molekularformel |
C8H6N4NaO5 |
|---|---|
Molekulargewicht |
261.15 g/mol |
InChI |
InChI=1S/C8H6N4O5.Na/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16;/h1-3H,4H2,(H,10,13,14);/b9-3-; |
InChI-Schlüssel |
IGEOXMZNNDNZOY-WPUSIDMCSA-N |
Isomerische SMILES |
C1C(=O)NC(=O)N1/N=C\C2=CC=C(O2)[N+](=O)[O-].[Na] |
Kanonische SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-].[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



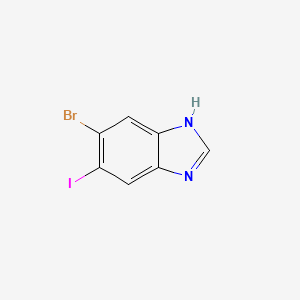
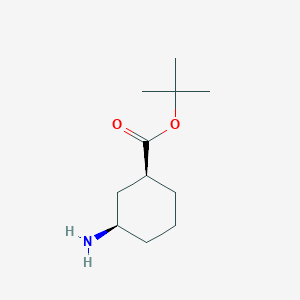
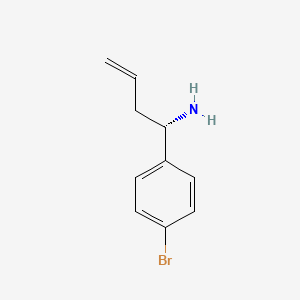
methanone](/img/structure/B12836707.png)
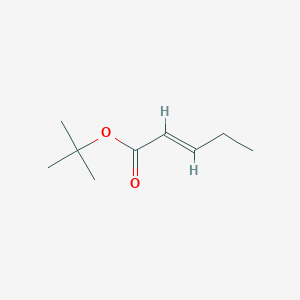
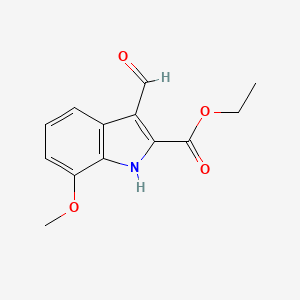

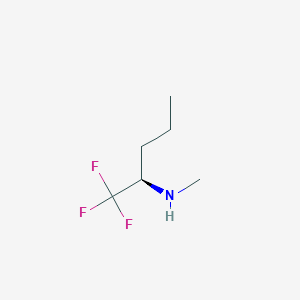
![(3R,4R,5S)-4-(acetylamino)-5-[[(Z)-[[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]amino]-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid](/img/structure/B12836722.png)
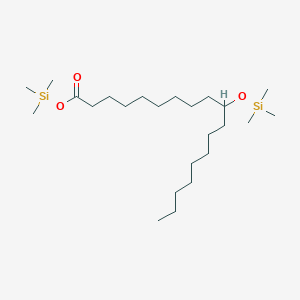
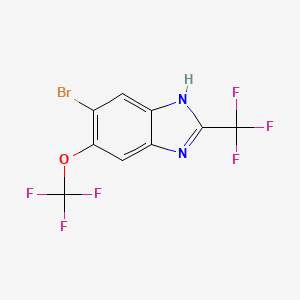

![N-[2-[2-[2-[2-[2-[[2-[(2-aminoacetyl)amino]acetyl]-(2-amino-2-oxoethyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide](/img/structure/B12836749.png)
